4-(1H-Pyrrol-1-yl)aniline
Overview
Description
4-(1H-Pyrrol-1-yl)aniline is an organic compound with the molecular formula C10H10N2. It consists of a pyrrole ring attached to an aniline moiety. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Mechanism of Action
Target of Action
It is known to be used as a building block in various chemical reactions , suggesting that its targets could be diverse depending on the specific context of its use.
Mode of Action
The mode of action of 4-(1H-Pyrrol-1-yl)aniline is largely dependent on the chemical reactions it is involved in. For instance, in a Cu (II)-catalyzed domino reaction with 2- (1 H -pyrrol-1-yl)anilines and alkylsilyl peroxides, the reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation . This suggests that this compound can participate in bond formation and cleavage, altering the structure of the molecules it interacts with.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its absorption and distribution
Result of Action
Given its role in bond formation and cleavage , it can be inferred that it may cause structural changes at the molecular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be stable at room temperature , suggesting that temperature could influence its stability and efficacy. Additionally, it is recommended to be stored in a dark place , indicating that light exposure may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrrol-1-yl)aniline typically involves the reaction of 1,4-phenylenediamine with chloroacetone, followed by cyclization with dimethylformamide dimethylacetal or triethyl orthoformate . Another method involves the use of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrrol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the pyrrole ring or the aniline moiety.
Substitution: It can undergo substitution reactions, particularly at the aniline nitrogen or the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as hydrogen, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include pyrrolo[1,2-a]quinoxalines, substituted anilines, and various pyrrole derivatives .
Scientific Research Applications
4-(1H-Pyrrol-1-yl)aniline has been studied for its applications in various fields:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1H-Pyrrol-1-yl)aniline include:
- 1-(4-Aminophenyl)pyrrole
- 4-(1-Pyrrolyl)aniline
- 4-Pyrrol-1-yl-phenylamine
Uniqueness
What sets this compound apart from its analogs is its unique combination of the pyrrole and aniline moieties, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of novel heterocyclic structures and bioactive molecules .
Properties
IUPAC Name |
4-pyrrol-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLHWHRXMZZWGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383679 | |
Record name | 4-(1H-Pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52768-17-9 | |
Record name | 4-(1H-Pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pyrrol-1-yl-phenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 4-(1H-Pyrrol-1-yl)aniline be used to modify surfaces for electronic applications?
A1: this compound can be utilized to modify Indium Tin Oxide (ITO) coated surfaces for flexible electronics. [] When reacted with sodium nitrite in an acidic environment, it forms 4-pyrrolylphenyldiazonium, a diazonium salt. This salt can be electrografted onto ITO-coated surfaces, such as flexible poly(ethylene naphthalate) (PEN) substrates, creating a stable aryl multilayer approximately 8 nm thick. This multilayer is linked to the ITO through In-O-C and Sn-O-C bonds. [] This modification facilitates the deposition of adherent conductive films, like silver/polypyrrole nanocomposites, which are important for flexible electronics and sensor applications. []
Q2: Beyond electronics, does this compound interact with any biological targets?
A2: Yes, research indicates that this compound can interact with the HIV-1 integrase (IN) enzyme. [] Specifically, it binds to the core domain of HIV-1 IN. [] While the exact mechanism and implications of this interaction require further investigation, this finding suggests potential avenues for exploring this compound or its derivatives in the context of HIV research.
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